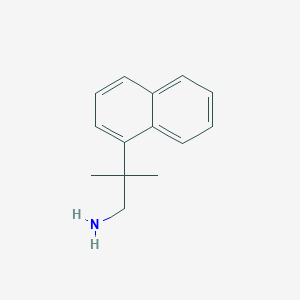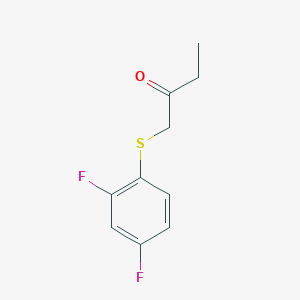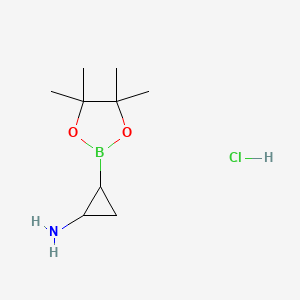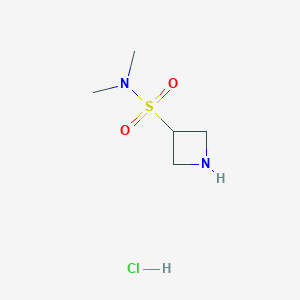![molecular formula C14H12ClNO5S B13529285 2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid is a complex organic compound that features a sulfonamide group, a chlorinated aromatic ring, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid typically involves multiple steps, starting with the chlorination of a hydroxybenzenesulfonamide derivative. This is followed by a coupling reaction with a phenylacetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include purification steps such as crystallization, filtration, and recrystallization to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or bromo derivatives, depending on the substituent introduced.
科学的研究の応用
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect.
類似化合物との比較
Similar Compounds
3-Chloro-2-hydroxybenzenesulfonamide: Shares the sulfonamide and chlorinated aromatic ring but lacks the phenylacetic acid moiety.
Phenylacetic acid: Contains the carboxylic acid functional group but lacks the sulfonamide and chlorinated aromatic ring.
Uniqueness
2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and phenylacetic acid moieties allows for a broader range of applications compared to its individual components.
特性
分子式 |
C14H12ClNO5S |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
2-[3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C14H12ClNO5S/c15-11-5-2-6-12(14(11)19)22(20,21)16-10-4-1-3-9(7-10)8-13(17)18/h1-7,16,19H,8H2,(H,17,18) |
InChIキー |
KIHNFFHPSDCHNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![Rac-[(1r,2r)-2-tert-butylcyclopropyl]methanol](/img/structure/B13529241.png)

![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)




